molecular formula C6H2Br2FNO2 B1529990 1,2-Dibromo-3-fluoro-4-nitrobenzene CAS No. 1805123-35-6

1,2-Dibromo-3-fluoro-4-nitrobenzene

Cat. No.: B1529990
CAS No.: 1805123-35-6
M. Wt: 298.89 g/mol
InChI Key: ODFWTDJLAFTAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-3-fluoro-4-nitrobenzene is an organic compound with the molecular formula C6H2Br2FNO2. It is characterized by the presence of two bromine atoms, one fluorine atom, and one nitro group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-3-fluoro-4-nitrobenzene can be synthesized through multiple synthetic routes. One common method involves the nitration of 1,2-dibromo-3-fluorobenzene using nitric acid and sulfuric acid under controlled temperature conditions. Another approach is the bromination of 3-fluoro-4-nitrobenzene followed by further bromination to introduce the second bromine atom.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of strong acids and controlled reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors or batch reactors, depending on the scale and specific requirements of the production facility.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-3-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.

  • Substitution: Halogenation reactions can be performed using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or hydroxylamines.

  • Substitution: Introduction of additional halogen atoms or other substituents on the benzene ring.

Scientific Research Applications

1,2-Dibromo-3-fluoro-4-nitrobenzene is utilized in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and the development of new drugs.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1,2-Dibromo-3-fluoro-4-nitrobenzene is compared with other similar compounds, such as 1,2-Dibromo-4-fluoro-3-nitrobenzene and 3-Chloro-4-fluoronitrobenzene. While these compounds share structural similarities, this compound is unique due to its specific arrangement of substituents on the benzene ring, which influences its chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 1,2-Dibromo-4-fluoro-3-nitrobenzene

  • 3-Chloro-4-fluoronitrobenzene

  • 2,4-Difluoronitrobenzene

This comprehensive overview provides a detailed understanding of 1,2-Dibromo-3-fluoro-4-nitrobenzene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1,2-dibromo-3-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFWTDJLAFTAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dibromo-3-fluoro-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,2-Dibromo-3-fluoro-4-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,2-Dibromo-3-fluoro-4-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,2-Dibromo-3-fluoro-4-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1,2-Dibromo-3-fluoro-4-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1,2-Dibromo-3-fluoro-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.